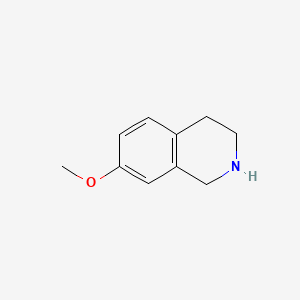

7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Descripción

Contextualization within the Tetrahydroisoquinoline Chemical Class

The compound 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a secondary amine with the chemical formula C₉H₁₁N. nih.gov The THIQ structure is composed of a benzene (B151609) ring fused to a saturated piperidine (B6355638) ring. This core structure is the foundation of the isoquinoline (B145761) alkaloids, a large and diverse family of natural products. nih.govrsc.org The defining feature of this compound is the presence of a methoxy (B1213986) (-OCH₃) group at the C-7 position of the aromatic ring, which significantly influences its chemical properties and reactivity. This substitution pattern is a key feature in various synthetic and naturally occurring bioactive molecules.

Significance of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry and Natural Products Research

The tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. tandfonline.comnih.gov Isoquinoline alkaloids, which often contain the THIQ nucleus, are widely distributed in nature and form an essential part of this chemical family. nih.gov The structural rigidity and three-dimensional character of the THIQ framework make it an ideal foundation for designing molecules that can interact with high specificity at biological targets.

The versatility of the THIQ scaffold has led to the development of compounds with diverse biological activities. rsc.org Synthetic and natural analogs have been reported to possess properties including anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral activities, among others. nih.govtandfonline.com This broad spectrum of activity has cemented the THIQ core as a vital component in the design and development of novel therapeutic agents. tandfonline.comnih.gov

| Biological Activity | Research Context | Reference |

|---|---|---|

| Anticancer | The THIQ ring is a vital scaffold for designing inhibitors of various cancer molecular targets. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Antibacterial | THIQ analogs have shown activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org | nih.govrsc.org |

| Antiviral | Derivatives of the THIQ scaffold have been investigated for their potential antiviral effects. nih.gov | nih.gov |

| Anti-inflammatory | Pharmacological studies have reported the anti-inflammatory potential of THIQ-containing compounds. nih.gov | nih.gov |

| Neurodegenerative Disorders | THIQ-based compounds have been studied for their potential in addressing neurodegenerative conditions. nih.govrsc.org | nih.govrsc.org |

Overview of Research Trajectories for 7-Methoxy-Substituted Tetrahydroisoquinolines

Research specifically involving the 7-methoxy substitution on the tetrahydroisoquinoline core has followed several distinct trajectories. A primary focus has been its use as a key intermediate in the synthesis of more elaborate molecules and the investigation of how this specific substitution pattern influences biological activity.

One significant area of research is the development of selective antagonists for the orexin (B13118510) 1 (OX₁) receptor, which is implicated in reward processes. nih.gov Structure-activity relationship (SAR) studies have explored a series of substituted tetrahydroisoquinolines, revealing that modifications at the 7-position are critical for potency and selectivity. Research has shown that replacing the 7-methoxy group with larger alkoxy groups, such as ethoxy or propoxy, can increase potency for the OX₁ receptor while maintaining low activity at the OX₂ receptor. nih.gov

Another research avenue involves the design of microtubule disruptors for potential cancer therapy. nih.gov In this context, researchers have used the THIQ scaffold as a steroidomimetic core. The synthesis of derivatives, such as those with a 6-hydroxy-7-methoxy substitution pattern, has been pursued to mimic the structure of steroidal microtubule disruptors. While a derivative lacking the 7-methoxy group was synthesized for comparison, the presence and position of methoxy groups on the THIQ core were found to be important for antiproliferative effects. nih.gov

Furthermore, the 7-methoxy-THIQ structure serves as a foundational element in the synthesis of complex heterocyclic systems. Methodologies combining established chemical reactions like the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization have been used to create C-1 substituted tetrahydroisoquinoline derivatives, which are precursors to novel tetracyclic compounds for further biochemical studies. mdpi.combeilstein-journals.org

| Research Area | Specific Focus | Key Findings | Reference |

|---|---|---|---|

| Orexin Receptor Antagonism | Development of selective antagonists for the orexin 1 (OX₁) receptor. | Substitution at the 7-position is crucial for OX₁ potency and selectivity. Larger alkoxy groups can increase activity. | nih.gov |

| Anticancer Agents | Design of steroidomimetic microtubule disruptors. | The 7-methoxy group is part of a substitution pattern that influences the antiproliferative activity of THIQ-based compounds. | nih.gov |

| Synthetic Chemistry | Use as a precursor for complex tetracyclic tetrahydroisoquinoline derivatives. | Serves as a building block in multi-step syntheses utilizing methods like the Pomeranz–Fritsch–Bobbitt cyclization. | mdpi.combeilstein-journals.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLFSXCUJYFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329096 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43207-78-9 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 7 Methoxy 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classic Cyclization Reactions in Tetrahydroisoquinoline Synthesis

The foundational methods for constructing the tetrahydroisoquinoline core have long been dominated by two name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler cyclization. These methods rely on the intramolecular cyclization of a β-phenethylamine precursor onto its tethered electrophilic partner.

Bischler-Napieralski Reaction and Subsequent Reduction Protocols

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to 1,2,3,4-tetrahydroisoquinolines. The reaction involves the intramolecular cyclization of a β-phenethylamide, typically derived from 3-methoxyphenethylamine (B363911), in the presence of a dehydrating agent. nrochemistry.com The electron-donating nature of the methoxy (B1213986) group at the meta position directs the electrophilic aromatic substitution to the para position, favoring the formation of the desired 7-methoxy-3,4-dihydroisoquinoline (B71948) intermediate.

Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.org The reaction is typically carried out under refluxing conditions in an inert solvent like toluene (B28343) or acetonitrile (B52724). nrochemistry.comorganic-chemistry.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. organic-chemistry.org

The resulting 3,4-dihydroisoquinoline (B110456) is an imine, which is subsequently reduced to the corresponding tetrahydroisoquinoline. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) being a common and effective choice. mdpi.com Other methods, such as catalytic hydrogenation, can also be utilized.

Table 1: Examples of Bischler-Napieralski Reaction and Subsequent Reduction

| Amide Precursor | Cyclization Conditions | Dihydroisoquinoline Intermediate | Reduction Conditions | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| N-(3-methoxyphenethyl)acetamide | POCl₃, CH₃CN, reflux, 2h | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | NaBH₄, MeOH | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Quantitative (for cyclization) | mdpi.com |

| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Not specified | 7-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Not specified | wikipedia.org |

| N-(3-methoxyphenethyl)benzamide | Tf₂O, 2-ClPyr, CH₂Cl₂, -40°C to rt | 7-Methoxy-1-phenyl-3,4-dihydroisoquinoline | Not specified | 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 95% (for cyclization) | nih.gov |

Pictet–Spengler Cyclization Approaches

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.com For the synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline, 3-methoxyphenethylamine is the key starting material. The reaction's success is highly dependent on the activation of the aromatic ring; the presence of the electron-donating methoxy group facilitates the cyclization under milder conditions than for unsubstituted phenethylamines. jk-sci.com

The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the tetrahydroisoquinoline product. d-nb.info A variety of protic and Lewis acids can be used to catalyze the reaction, including hydrochloric acid (HCl), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (PTSA). beilstein-journals.org

The choice of the carbonyl component allows for the introduction of various substituents at the C-1 position of the tetrahydroisoquinoline ring. For example, using formaldehyde (B43269) will result in an unsubstituted C-1 position, while other aldehydes or ketones will lead to the corresponding 1-substituted derivatives.

Table 2: Examples of Pictet-Spengler Cyclization

| β-Arylethylamine | Carbonyl Compound | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenethylamine | Vanillin | TFA, heating | 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | Good | |

| L-DOPA methyl ester | N-Boc-1H-indole-3-carbaldehyde | Not specified | C-1 indol-3-yl substituted THIQ | Good | nih.gov |

| Tryptophan methyl ester | Aldehyde from (-)-2,3-O-isopropylidene-D-threitol | Not specified | 1,3-cis-Tetrahydro-β-carboline | 50% | mdpi.com |

Advanced Synthetic Protocols for Functionalized Analogues

While the classic methods remain highly valuable, the demand for more complex and diverse tetrahydroisoquinoline derivatives has spurred the development of more advanced synthetic strategies. These modern protocols often offer milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.

Reductive Amination Techniques for Tetrahydroisoquinoline Core Formation

Reductive amination provides a powerful and versatile approach to the synthesis of the tetrahydroisoquinoline core. One innovative "de novo" strategy involves the oxidative cleavage of an indene (B144670) derivative to form a dicarbonyl intermediate, which then undergoes a double reductive amination with a primary amine to construct the heterocyclic ring. core.ac.uk This method allows for the introduction of a wide variety of substituents on the nitrogen atom. The reaction typically employs a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). core.ac.uk

Another approach involves the intramolecular reductive amination of an appropriately functionalized precursor. For instance, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from N-aryl 2-bromobenzylamines. The C-3/C-4 unit is introduced via a Suzuki coupling with 2-ethoxyvinyl pinacolboronate, and the final cyclization is achieved through an intramolecular reductive amination using triethylsilane and trifluoroacetic acid. thieme-connect.com

Table 3: Examples of Reductive Amination for Tetrahydroisoquinoline Synthesis

| Starting Material | Key Steps | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-Indene | Dihydroxylation, oxidative cleavage, double reductive amination with benzylamine | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 69% (over two steps) | core.ac.uk |

| 2-Bromobenzaldehyde and Aniline | Reductive amination, Suzuki coupling, intramolecular reductive amination | N-Phenyl-1,2,3,4-tetrahydroisoquinoline | 34% | thieme-connect.com |

| 2-Nitroarylketones/aldehydes | Catalytic reduction of nitro group, formation of cyclic imine, further reduction | Substituted 1,2,3,4-tetrahydroquinolines | 93-98% | nih.gov |

Multi-Component Reactions (MCRs) in Tetrahydroisoquinoline Construction

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single step, offering significant advantages in terms of atom economy and operational simplicity. researchgate.net Several MCRs have been adapted for the synthesis of tetrahydroisoquinoline derivatives.

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, has been utilized in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov This approach allows for the stereoselective construction of the tetrahydroisoquinoline core.

Another example is the multicomponent synthesis of tetrahydroisoquinolines from carboxylic acids, alkynyl ethers, and dihydroisoquinolines. nih.gov This process is notable for its use of readily available starting materials and simple experimental procedures to achieve molecular complexity and diversity.

Table 4: Examples of Multi-Component Reactions for Tetrahydroisoquinoline Synthesis

| Reaction Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Petasis Reaction / Pomeranz-Fritsch-Bobbitt Cyclization | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, 3,4-dimethoxyboronic acid, glyoxylic acid | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereoselective synthesis | nih.gov |

| Isocyanide-based MCR | Alkylidene malonates, isocyanides, and other components | Tetrazole and dihydroisoquinoline derivatives | Asymmetric synthesis with chiral catalysts | nih.gov |

| Unnamed MCR | Carboxylic acids, alkynyl ethers, dihydroisoquinolines | Functionalized tetrahydroisoquinolines | Readily available starting materials, molecular diversity | nih.gov |

Photoredox Transformations for Novel Tetrahydroisoquinoline Frameworks

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. acs.org While the direct construction of the tetrahydroisoquinoline core via photoredox catalysis is an emerging area, this technology has been effectively applied to the functionalization of pre-existing tetrahydroisoquinoline scaffolds, leading to novel frameworks.

For instance, the photoredox-catalyzed α-alkylation of N-aryl tetrahydroisoquinolines can be achieved without the need for external photocatalysts or transition metals. acs.org This reaction proceeds through an electron donor-acceptor complex initiated by visible light. Similarly, the α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolones can be mediated by visible light in the absence of external photocatalysts. mdpi.com

These methods highlight the potential of photoredox catalysis to modify the tetrahydroisoquinoline framework in ways that are often challenging to achieve through traditional methods, opening up new avenues for the synthesis of diverse and complex derivatives.

Table 5: Examples of Photoredox Transformations of Tetrahydroisoquinolines

| Transformation | Substrate | Reagents/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| α-Oxygenation | N-Phenyl tetrahydroisoquinoline | Visible light (blue LED), O₂, DBU | N-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | External photocatalyst-free | mdpi.com |

| α-Alkylation | N-Aryl tetrahydroisoquinolines | Alkylamine, visible light | α-Alkylated N-aryl tetrahydroisoquinolines | Photocatalyst and transition-metal free | acs.org |

| C-H Allylation | N-Aryl-tetrahydroisoquinolines | Allylic sulfones, Ir photocatalyst, iodide catalyst, visible light | C-1 allylated N-aryl-tetrahydroisoquinolines | Merging photoredox and iodide catalysis |

Directed Chemical Modifications and Derivatization Studies

The this compound (7-methoxy-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of biologically active compounds. Its structural modification is a key strategy for optimizing pharmacological profiles and exploring structure-activity relationships (SAR). This section details the directed chemical modifications and derivatization studies that enable the diversification of the 7-methoxy-THIQ core.

Modification of the secondary amine at the N-2 position of the 7-methoxy-THIQ nucleus is a fundamental approach for structural diversification. N-alkylation and N-acylation introduce a wide array of substituents, significantly influencing the molecule's steric and electronic properties, and thereby its biological activity.

N-Alkylation is commonly achieved by reacting the parent THIQ with alkyl halides (e.g., benzyl (B1604629) bromide) or by reductive amination. Reductive amination involves the reaction of the THIQ with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ using agents like sodium cyanoborohydride or sodium triacetoxyborohydride. A notable method involves the boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde, providing an efficient route to N-alkylated derivatives.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and impart different conformational preferences. This transformation is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. rsc.orgnih.gov The Bischler–Napieralski reaction, a classical method for synthesizing 3,4-dihydroisoquinolines, proceeds through an N-acyl derivative of a β-phenylethylamine. rsc.orgnih.gov This N-acyl intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) and subsequently reduced to afford the N-acyl-THIQ. rsc.orgnih.gov The presence of electron-donating groups, such as the methoxy group on the aromatic ring, facilitates the cyclization step. rsc.orgnih.gov

These N-functionalization strategies are pivotal in creating libraries of diverse 7-methoxy-THIQ analogs for pharmacological screening.

| Modification Type | Reagents and Conditions | Description | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br), base (e.g., K₂CO₃), solvent (e.g., DMF) | Direct substitution reaction to introduce an alkyl group at the N-2 position. | researchgate.net |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Two-step, one-pot reaction forming an iminium ion intermediate followed by reduction. | nih.gov |

| N-Acylation | Acyl chlorides (RCOCl) or Anhydrides ((RCO)₂O), base (e.g., Et₃N) | Forms an N-amide bond, introducing an acyl group. A key step in the Bischler–Napieralski synthesis. | rsc.orgnih.gov |

In the multistep synthesis of complex molecules derived from 7-methoxy-THIQ, the use of protecting groups is essential to ensure chemoselectivity. jocpr.comneliti.com Protecting groups temporarily mask a reactive functional group, preventing it from participating in undesired side reactions while transformations are carried out elsewhere in the molecule. neliti.com

A paramount example is the use of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom of the THIQ ring. whiterose.ac.ukrsc.org The N-Boc protecting group serves a dual purpose: it deactivates the nitrogen's nucleophilicity and basicity, and more importantly, it facilitates the deprotonation of the adjacent C-1 position. whiterose.ac.ukrsc.orgdntb.gov.uawhiterose.ac.uk

Treatment of an N-Boc-protected THIQ derivative, such as N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with a strong base like n-butyllithium at low temperatures (e.g., -50 °C in THF) results in selective lithiation at the C-1 position. whiterose.ac.ukrsc.orgdntb.gov.uawhiterose.ac.uk The resulting 1-lithiated intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides). whiterose.ac.ukrsc.orgwhiterose.ac.uk This strategy allows for the precise and efficient introduction of various substituents at the C-1 position. whiterose.ac.ukrsc.org

Following the desired C-1 functionalization, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), restoring the secondary amine without disturbing the newly introduced functionality. whiterose.ac.ukrsc.org This powerful sequence of N-protection, directed C-1 lithiation/alkylation, and deprotection is a cornerstone in the synthesis of numerous C-1 substituted THIQ alkaloids and their analogs, such as (±)-crispine A and (±)-laudanosine. whiterose.ac.ukrsc.orgdntb.gov.ua

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Protection | Reaction of THIQ with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). | Forms N-Boc-THIQ, protecting the amine and activating the C-1 position for deprotonation. | whiterose.ac.ukderpharmachemica.com |

| 2. Lithiation | Treatment of N-Boc-THIQ with n-butyllithium in THF at low temperature. | Selective deprotonation at C-1 to form a nucleophilic organolithium intermediate. | rsc.orgdntb.gov.ua |

| 3. Electrophilic Quench | Addition of an electrophile (E+), such as an alkyl halide or aldehyde. | Introduces a specific substituent at the C-1 position. | whiterose.ac.ukwhiterose.ac.uk |

| 4. Deprotection | Treatment with a mild acid (e.g., TFA). | Removes the Boc group to yield the C-1 substituted THIQ. | rsc.org |

Beyond N-alkylation and C-1 substitution, the functionalization of other positions on the 7-methoxy-THIQ scaffold is crucial for generating molecular diversity. Methodologies have been developed for the selective introduction of functional groups on both the heterocyclic and aromatic rings.

C-1 Functionalization: As described previously, the N-Boc directed lithiation is a premier strategy for introducing a vast array of substituents at the C-1 position. whiterose.ac.ukrsc.org An alternative approach is the oxidative functionalization of the C(sp³)–H bond at C-1. This can be achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which generates an intermediate iminium ion. nih.gov This electrophilic species can then be trapped by various electron-rich nucleophiles, including indoles, phenols, and silyl enol ethers, to yield C-1 functionalized products. nih.gov

Aromatic Ring Functionalization: The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in 7-methoxy-THIQ derivatives directs electrophilic aromatic substitution. Bromination is a common transformation used to introduce a handle for further modifications, such as cross-coupling reactions. Reagents like N-Bromosuccinimide (NBS) can be used for the bromination of tetrahydroquinoline systems. nih.govresearchgate.net Depending on the reaction conditions and the substitution pattern of the starting material, bromination can occur at various positions on the aromatic ring. For example, 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a known derivative used in synthesis. chemscene.com The resulting aryl bromides are versatile intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl, alkynyl, and other moieties. nih.gov

| Position | Methodology | Reagents/Conditions | Introduced Group | Reference |

|---|---|---|---|---|

| C-1 | Directed Ortho Metalation (DoM) | 1. N-Boc protection; 2. n-BuLi; 3. Electrophile (E+) | Alkyl, Aryl, Silyl, etc. | whiterose.ac.ukrsc.orgwhiterose.ac.uk |

| C-1 | Oxidative C-H Functionalization | DDQ, Nucleophile (e.g., Indole, Phenol) | Indolyl, Hydroxyphenyl, etc. | nih.gov |

| Aromatic Ring (e.g., C-5, C-8) | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Bromo (-Br) | nih.govresearchgate.net |

The oxidation of THIQ derivatives, particularly those bearing phenolic hydroxyl groups, is a biologically significant transformation and a key step in the biosynthesis and total synthesis of numerous complex isoquinoline (B145761) alkaloids. nih.govacs.org The 7-methoxy group of 7-methoxy-THIQ can be converted to a 7-hydroxy group (a phenol) via O-demethylation, often catalyzed by enzymes like cytochrome P450 or by chemical reagents. nih.govnih.gov

Once the phenolic group is unmasked, the resulting 7-hydroxy-THIQ is susceptible to a variety of oxidative reactions.

Oxidative Coupling: Phenolic oxidation, often using reagents like potassium ferricyanide (B76249) or enzyme systems such as horseradish peroxidase, can lead to intramolecular C-C or C-O bond formation. rsc.orgjst.go.jp This type of oxidative phenol (B47542) coupling is the key biosynthetic step in the formation of aporphine (B1220529) and protoberberine alkaloids from reticuline, a phenolic benzyl-THIQ precursor. nih.govacs.org The reaction proceeds through radical intermediates, leading to the construction of complex polycyclic frameworks. acs.org

Dehydrogenation: Oxidation can also lead to the dehydrogenation of the heterocyclic ring. Treatment of THIQs with oxidants can form the corresponding 3,4-dihydroisoquinolines or fully aromatic isoquinolines. semanticscholar.orgacs.org For instance, enzymatic oxidation of phenolic THIQ-1-carboxylic acids with horseradish peroxidase or laccase results in oxidative decarboxylation to yield 3,4-dihydroisoquinolines. rsc.org Catalytic systems, such as CuCl₂ with molecular oxygen, are also effective for the dehydrogenation of THIQs to 3,4-dihydroisoquinolines. semanticscholar.org These reactions are fundamental for converting the saturated THIQ core into more unsaturated systems, which are themselves valuable synthetic intermediates.

| Reaction Type | Substrate Prerequisite | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| O-Demethylation | Methoxy group | Cytochrome P450 enzymes; BBr₃ | Phenolic (Hydroxy) derivative | nih.govnih.gov |

| Intramolecular Oxidative Coupling | Phenolic hydroxyl group(s) | Potassium ferricyanide; Hypervalent iodine reagents (PIFA) | Polycyclic alkaloids (e.g., Aporphines) | nih.govacs.orgjst.go.jp |

| Oxidative Dehydrogenation | Tetrahydroisoquinoline core | CuCl₂/O₂; Pyridine-N-oxide | 3,4-Dihydroisoquinolines or Isoquinolines | semanticscholar.orgacs.org |

| Enzymatic Oxidative Decarboxylation | Phenolic THIQ-1-carboxylic acid | Horseradish peroxidase; Laccase | 3,4-Dihydroisoquinolines | rsc.org |

Structure Activity Relationship Sar Studies of 7 Methoxy 1,2,3,4 Tetrahydroisoquinoline Analogues

The Role of the 7-Methoxy Group in Modulating Biological Interactions and Receptor Affinity

The methoxy (B1213986) group at the 7-position of the tetrahydroisoquinoline core is a critical determinant of biological activity and receptor affinity. nih.gov Studies on a series of THIQ-based orexin (B13118510) antagonists have underscored the importance of this substituent. nih.govnih.gov When comparing analogues with and without the 7-methoxy group, it was found that 7-substituted THIQs demonstrated potent antagonism at the orexin 1 (OX1) receptor, highlighting the significance of this position for activity. nih.govnih.gov

For instance, in a series of 6,7-disubstituted analogues, the 7-methoxy analogue 10a exhibited a binding affinity (Ke) of 512 nM. nih.gov While this was less potent than some of its counterparts with larger alkyl groups at the 7-position, it affirmed the contribution of the 7-substituent to receptor binding. nih.gov The data suggests that the 7-position is the dominant site for determining potency in this class of compounds. nih.gov The presence of the methoxy group at this position appears to be a key factor for effective interaction with the OX1 receptor. nih.gov

Table 1: Orexin 1 (OX1) Receptor Affinity of 7-Substituted Tetrahydroisoquinoline Analogues

| Compound | 7-Substituent | OX1 Ke (nM) |

| 10a | Methoxy | 512 |

| 10b | Ethyl | 37.3 |

| 10c | Propyl | 23.7 |

| 10d | Isopropyl | 49.7 |

| 10e | Butyl | >1000 |

Data sourced from a study on orexin antagonists. nih.gov

Impact of Substitutions at the 6-position, 1-position, and N-position on Pharmacological Profiles

While the 7-position is crucial, substitutions at other positions of the 7-Methoxy-1,2,3,4-tetrahydroisoquinoline scaffold also significantly modulate the pharmacological profiles of these compounds.

6-Position: In the context of orexin antagonists, the 6-position has been found to be highly sensitive to substitutions. nih.gov Generally, 6-substituted analogues without a 7-substituent were found to be inactive. nih.govnih.gov However, certain 6-amino compounds bearing ester groups showed reasonable potency, indicating that specific functionalities at this position can contribute to activity. nih.govnih.gov This suggests that while the 7-substituent is dominant for potency, the 6-position still plays a role, albeit a more subtle one. nih.gov

1-Position: The 1-position of the THIQ core is another site where modifications can significantly impact bioactivity. For instance, in the development of CXCR4 antagonists, various substitutions at the 1-position have been explored. nih.gov While the dimethoxybenzyl group at this position can be replaced with other aromatic groups that retain potency and OX1 selectivity in orexin antagonists, the nature of the substituent is critical. nih.gov

Correlation between Electron-Donating/Electron-Withdrawing Groups and Bioactivity Modulation

The electronic nature of substituents on the this compound ring system plays a pivotal role in modulating bioactivity. nuph.edu.uaresearchgate.net The presence of electron-donating or electron-withdrawing groups can significantly influence a molecule's interaction with its biological target. nih.gov

Electron-Donating Groups: The 7-methoxy group itself is an electron-donating group. researchgate.netrsc.org Such groups can increase the electron density of the aromatic ring, which can enhance binding to certain receptors. researchgate.net For example, in the synthesis of THIQ derivatives via the Bischler–Napieralski reaction, the presence of an electron-donating group like a methoxy group favors the cyclization step. rsc.org In studies of sigma-2 (σ2) receptor ligands, an electron-donating methoxy group was found to increase σ2 affinity. researchgate.net

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can decrease the electron density of the aromatic ring and have been shown to be detrimental to the bioactivity of certain THIQ analogues. For instance, an electron-withdrawing group substitution on the tetrahydroisoquinoline aromatic moiety was found to be detrimental to σ2 receptor/TMEM97 binding. researchgate.net In another study on pyrimidine-based compounds, the addition of an electron-withdrawing group like trifluoromethyl (–CF3) led to a significant improvement in hydrogen bond strength with the target enzyme. scielo.br While not directly on a THIQ scaffold, this highlights the general principle that electron-withdrawing groups can enhance specific interactions.

The strategic placement of electron-donating or electron-withdrawing groups can therefore be used to fine-tune the bioactivity and selectivity of this compound analogues.

Table 2: Effect of Electronic Groups on Sigma-2 (σ2) Receptor Affinity

| Substituent Type on THIQ Moiety | Effect on σ2 Receptor Affinity |

| Electron-Donating (e.g., Methoxy) | Increased Affinity researchgate.net |

| Electron-Withdrawing | Decreased Affinity researchgate.net |

Analysis of Conformational Preferences and Their Influence on Ligand-Target Recognition

The three-dimensional shape and conformational flexibility of this compound analogues are critical for their interaction with biological targets. The tetrahydroisoquinoline core is not planar and can adopt different conformations, which can influence how the molecule fits into a receptor's binding pocket.

The stereochemistry at chiral centers, particularly at the 1-position, can have a profound impact on biological activity. For example, the synthesis of enantiomerically pure THIQ derivatives is often a key objective in medicinal chemistry to obtain compounds with improved potency and selectivity. mdpi.com The specific spatial arrangement of substituents dictated by the stereochemistry is crucial for optimal ligand-target recognition.

Computational methods, such as molecular docking, are often employed to study the conformational preferences of THIQ analogues and to predict their binding modes with target proteins. nih.gov These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand-target recognition. scielo.br Understanding these conformational aspects is essential for the rational design of new and more effective this compound-based therapeutic agents.

Biological Activities and Pharmacological Investigations of 7 Methoxy 1,2,3,4 Tetrahydroisoquinoline Derivatives

Neuropharmacological Activities

Derivatives of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated notable interactions with the central nervous system, showing promise in the context of neurodegenerative diseases, neurotransmitter system modulation, and substance abuse disorders.

Neuroprotective Effects in Experimental Models of Neurodegeneration

Research has highlighted the neuroprotective potential of this compound derivatives. One particular compound, 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline, has been shown to protect nigral dopaminergic neurons, which are the primary neurons affected in Parkinson's disease. nih.gov While the broader class of 1,2,3,4-tetrahydroisoquinolines (TIQs) has been studied for both neurotoxic and neuroprotective properties, specific derivatives show therapeutic promise. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has demonstrated neuroprotective effects against various neurotoxins in cultured rat mesencephalic neurons. nih.gov The mechanism of this neuroprotection is thought to involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.gov Furthermore, novel synthetic 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been investigated for their ability to modulate the proteolytic processing of amyloid precursor protein (APP), a key process in the pathology of Alzheimer's disease.

Interactions with Neurotransmitter Systems, Including Dopaminergic Pathways and Orexin (B13118510) Receptors

The interaction of this compound derivatives with key neurotransmitter systems is a significant area of pharmacological investigation. A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit have been synthesized and shown to have a strong affinity and high selectivity for the dopamine (B1211576) D3 receptor. This selectivity is attributed to specific interactions within the receptor's binding pockets.

In addition to the dopaminergic system, these derivatives have been identified as potent and selective antagonists for the orexin 1 (OX1) receptor. The substitution at the 7-position of the tetrahydroisoquinoline core is crucial for this antagonist activity. Structure-activity relationship (SAR) studies have indicated a preference for electron-deficient groups at this position to enhance potency.

Modulation of Behaviors Associated with Substance Abuse

The antagonism of the orexin 1 (OX1) receptor by substituted tetrahydroisoquinolines is an emerging strategy for the treatment of drug addiction. The orexin system is implicated in reward processes, and blocking the OX1 receptor may mitigate the reinforcing effects of drugs of abuse. In preclinical studies, a synthesized tetrahydroisoquinoline derivative demonstrated the ability to significantly attenuate the development of place preference for cocaine in rats. This suggests a potential therapeutic application for these compounds in managing substance abuse disorders.

Anti-inflammatory and Immunomodulatory Effects

Beyond their neuropharmacological profile, derivatives of this compound exhibit potent anti-inflammatory and immunomodulatory properties. A notable example is the synthetic alkaloid MHTP, or 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol.

Attenuation of Acute Inflammatory Responses in in vivo and in vitro Models

MHTP has demonstrated significant anti-inflammatory activity in various experimental models of acute inflammation. In a lipopolysaccharide (LPS)-induced acute lung injury model, MHTP was shown to have a therapeutic effect. It has also been found to possess anti-allergic and immunomodulatory effects in a mouse model of OVA-induced pulmonary allergy. Furthermore, MHTP has shown efficacy in reducing phlogistic agent-induced edema.

Modulation of Cytokine Production and Inflammatory Cell Migration

The immunomodulatory effects of MHTP are further evidenced by its ability to modulate cytokine production and the migration of inflammatory cells. In a model of pulmonary allergic inflammation, treatment with MHTP led to a reduction in the levels of pro-inflammatory cytokines such as IL-4, IL-13, and IL-17. nih.gov Interestingly, the treatment also resulted in a significant increase in the production of IFN-γ, suggesting a shift towards a Th1-type immune response. nih.gov This modulation of the cytokine profile contributes to the amelioration of pulmonary allergic inflammation. nih.gov

Moreover, MHTP treatment has been associated with a significant reduction in the migration of total leukocytes, including lymphocytes and eosinophils, into the bronchoalveolar lavage fluid. nih.gov Histological analysis of lung tissue from MHTP-treated mice also revealed a decrease in leukocyte migration and mucus production. nih.gov

Anticancer and Antitumor Properties

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells, reversal of multidrug resistance, and interaction with specific oncologically relevant targets like the sigma-2 receptor.

Evaluation of Cytotoxic Activity against Various Cancer Cell Lines

A number of studies have confirmed the antiproliferative effects of 7-methoxy-THIQ derivatives against a range of human cancer cell lines. Research has shown that these compounds can inhibit cancer cell growth at nanomolar concentrations. For instance, a sigma-2 receptor ligand designated as A011 , which possesses a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) core, exhibited potent antitumor activity against several cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). researchgate.net

Further investigations into a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. researchgate.netnih.gov While these compounds showed high affinity for the sigma-2 receptor, their cytotoxic effects did not always directly correlate with this binding affinity. nih.gov This suggests that other mechanisms may contribute to their anticancer action.

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity |

| A011 | Breast Cancer (MCF-7) | Good antitumor activity researchgate.net |

| A011 | Breast Cancer (MDA-MB-231) | Good antitumor activity researchgate.net |

| A011 | Lung Cancer (A549) | Good antitumor activity researchgate.net |

| Series of 6,7-dimethoxy-THIQ derivatives | Human Liver Cancer (Huh-7) | Moderate anticancer activity researchgate.netnih.gov |

| Series of 6,7-dimethoxy-THIQ derivatives | Human Esophagus Cancer (KYSE-140) | Moderate anticancer activity researchgate.netnih.gov |

Investigation of Multidrug Resistance (MDR) Reversal Activities

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nuph.edu.ua Several derivatives of 7-methoxy-tetrahydroisoquinoline have been identified as potent agents capable of reversing this resistance.

One study identified 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline as a lead compound with potent MDR reversal activity, comparable to the reference compound verapamil. nuph.edu.ua Another significant finding involves the sigma-2 receptor ligand A011 , a 6,7-dimethoxy-THIQ derivative, which was shown to reverse resistance to adriamycin and paclitaxel (B517696) in adriamycin-resistant MCF-7 (MCF-7/ADR) breast cancer cells. researchgate.net Mechanistic studies revealed that A011 increased the intracellular accumulation of P-gp substrates and significantly decreased the ATPase activity of the transporter, effectively inhibiting its efflux function. researchgate.net

The table below presents data on the MDR reversal activities of specific this compound derivatives.

| Compound | Cell Line | Activity | Mechanism |

| 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline | - | Potent MDR reversal activity, in the range of verapamil. nuph.edu.ua | - |

| A011 | MCF-7/ADR (Adriamycin-resistant) | Reversed resistance to Adriamycin and Paclitaxel. researchgate.net | Inhibited P-gp efflux function; decreased ATPase activity of ABCB1. researchgate.net |

Development as Sigma-2 Receptor Ligands for Oncological Applications

The sigma-2 (σ2) receptor is considered a promising target for cancer therapeutics and imaging because it is significantly overexpressed in many types of proliferative cancer cells compared to normal, quiescent cells. nih.gov The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has proven to be a key structural motif for developing ligands with high affinity and selectivity for the sigma-2 receptor. nih.gov

A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides were synthesized and found to have excellent binding affinities for the sigma-2 receptor with little to no affinity for the sigma-1 subtype. nih.gov Specifically, compounds 3b, 3e, 4b, and 4e from this series demonstrated Kᵢ values of 5–6 nM for the sigma-2 receptor. researchgate.netnih.gov Another study identified (±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]- 1,2,3,4-tetrahydroisoquinoline) as a ligand with exceptionally high affinity (Kᵢ = 0.59 ± 0.02 nM) and a selectivity ratio of 82 for the sigma-2 versus the sigma-1 receptor. mdpi.com

The development of these selective ligands is crucial for oncological applications, including their use as therapeutic agents or as probes for tumor imaging. nih.gov

The binding affinities of selected this compound derivatives for the sigma-2 receptor are detailed in the table below.

| Compound | Sigma-2 Receptor Affinity (Kᵢ) | Sigma-1 Receptor Affinity (Kᵢ) | Selectivity (σ1/σ2) |

| 3b, 3e, 4b, 4e | 5-6 nM researchgate.netnih.gov | Low to no affinity researchgate.netnih.gov | High |

| (±)-7 | 0.59 ± 0.02 nM mdpi.com | 48.4 ± 7.7 nM mdpi.com | 82 |

| (±)-8 | 4.92 ± 0.59 nM mdpi.com | 108 ± 35 nM mdpi.com | ~22 |

Enzyme Inhibition Activities

The this compound scaffold has also been explored for its potential to inhibit specific enzymes involved in various physiological and pathological processes.

Phosphodiesterase (PDE4) Inhibition Profiles

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic AMP (cAMP). Its inhibition is a therapeutic strategy for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While the broader tetrahydroisoquinoline class has been identified as a promising scaffold for developing PDE4 inhibitors, specific research detailing the PDE4 inhibition profiles of this compound derivatives is limited in the currently available scientific literature. One study identified a novel tetrahydroisoquinoline derivative as a potent PDE4 inhibitor, but the specific substitution pattern was not focused on the 7-methoxy variant. acs.org

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies on simple, non-methoxylated tetrahydroisoquinolines have shown they can inhibit MAO, particularly MAO-B. nih.gov For example, 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative showed apparent Kᵢ values of 15 µM and 1 µM for MAO-B, respectively. nih.gov Another related compound, o-methylcorypalline (a 6-methoxy-7-hydroxy-1-methyl-THIQ), was also found to inhibit MAO-B with a Kᵢ value of 29 µM. nih.gov However, specific studies focusing on the MAO inhibition properties of derivatives of this compound are not extensively documented in the reviewed literature.

Antimicrobial Properties

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial properties. nih.govrsc.org The presence of a methoxy (B1213986) group, particularly at the 7-position, can influence this biological activity. Researchers have synthesized and evaluated various derivatives of this compound to explore their potential as antimicrobial agents against a spectrum of fungal and bacterial pathogens. nih.govnih.gov

Efficacy against Fungal Species

Derivatives of the tetrahydroisoquinoline nucleus have been investigated for their effectiveness against various fungal species, ranging from common yeasts to plant-pathogenic fungi.

Novel N-substituted THIQ analogs have demonstrated notable antifungal activity. nih.gov In one study, specific derivatives were tested against four fungal species. nih.gov Compound 145 was found to be the most potent against Saccharomyces cerevisiae, with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml. nih.gov Meanwhile, compound 146 showed strong efficacy against Yarrowia lipolytica, with an MIC value of 2.5 μg/ml. nih.gov Both compounds also produced a zone of inhibition against Candida glabrata that was comparable to the standard antifungal drug, clotrimazole. nih.gov

Further research into N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives revealed significant antifungal properties against several species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net Two specific derivatives, in particular, showed promising activity. researchgate.net

In the realm of phytopathology, newly designed tetrahydroisoquinoline derivatives have been synthesized and tested for their activity against plant-pathogenic fungi. nih.gov Many of these compounds exhibited medium to excellent antifungal activity in vitro at a concentration of 50 mg/L. nih.gov Notably, compounds A13 and A25 showed exceptional potency against A. alternata, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively. These values are comparable to the commercial fungicide boscalid (B143098) (EC50 = 1.195 mg/L). nih.gov Further in vivo experiments demonstrated that compound A13 provided significant protection against A. alternata. nih.gov

| Compound/Derivative | Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 145 (N-substituted THIQ) | Saccharomyces cerevisiae | MIC | 1 μg/ml | nih.gov |

| Compound 146 (N-substituted THIQ) | Yarrowia lipolytica | MIC | 2.5 μg/ml | nih.gov |

| Compounds 145 & 146 | Candida glabrata | Zone of Inhibition | Comparable to Clotrimazole | nih.gov |

| Compound A13 | A. alternata | EC50 | 2.375 mg/L | nih.gov |

| Compound A25 | A. alternata | EC50 | 2.251 mg/L | nih.gov |

| N-Sulfonyl Derivatives (5 and 6) | Aspergillus spp., Penicillium spp., Botrytis cinerea | Antifungal Properties | Significant | researchgate.net |

Screening for Antibacterial Activity

The antibacterial potential of this compound derivatives has also been a subject of scientific inquiry, with studies screening these compounds against both Gram-positive and Gram-negative bacteria.

A study involving the synthesis of new 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines evaluated their in vitro antimicrobial activity against several standard bacterial strains. nih.gov The synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives proved to be effective, with MIC values ranging from 3.5 to 20 μg/ml. nih.gov These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and S. epidermidis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov

Conversely, a different class of derivatives showed less promise. The N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives that exhibited significant antifungal activity were also assayed for antibacterial properties. researchgate.net However, the results from these assays indicated that the MIC values for these compounds were higher than 50 μg/mL, suggesting weaker antibacterial efficacy compared to their antifungal effects. researchgate.net

| Compound/Derivative | Bacterial Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (4a-c) | Staphylococcus aureus | MIC | 3.5-20 μg/ml | nih.gov |

| Staphylococcus epidermidis | MIC | 3.5-20 μg/ml | nih.gov | |

| Escherichia coli | MIC | 3.5-20 μg/ml | nih.gov | |

| Pseudomonas aeruginosa | MIC | 3.5-20 μg/ml | nih.gov | |

| N-Sulfonyl Derivatives (2 to 7) | Various Bacteria | MIC | >50 μg/mL | researchgate.net |

Mechanistic Elucidation of Biological Actions

Identification of Signaling Pathway Modulations (e.g., p38MAPK/p65NF-κB pathways)

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of cellular processes, including inflammation and cell survival. While direct studies on 7-Methoxy-1,2,3,4-tetrahydroisoquinoline's effect on these specific pathways are not extensively detailed in the provided information, the actions of structurally related tetrahydroisoquinoline derivatives and other compounds with similar functional groups offer valuable insights into potential mechanisms.

For instance, the higenamine (B191414) derivative CKD-712, which shares the tetrahydroisoquinoline core structure, has been shown to inhibit NF-κB activation during Toll-like receptor 4 (TLR4) signaling. nih.gov Activation of TLR4 typically leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov The inhibition of NF-κB by a related compound suggests that this compound might exert anti-inflammatory effects through a similar mechanism.

Furthermore, studies on flavonols, which are also natural compounds, have demonstrated their ability to suppress the activation of both MAPK and NF-κB pathways. nih.gov These compounds inhibit the phosphorylation of key proteins in these cascades, such as IκBα, p65, JNK, ERK, and p38. nih.gov This dual inhibition leads to a reduction in the production of inflammatory mediators. nih.gov Given that many natural compounds exhibit broad-spectrum activity, it is plausible that this compound could also modulate these interconnected signaling pathways.

Table 1: Potential Signaling Pathway Interactions of Tetrahydroisoquinoline-Related Compounds

| Compound Class | Pathway Modulated | Key Proteins Affected | Potential Outcome |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives (e.g., CKD-712) | NF-κB | NF-κB | Inhibition of pro-inflammatory cytokine production. nih.gov |

Analysis of Receptor Binding Kinetics and Thermodynamics (e.g., Competitive Antagonism, Dissociation Rates)

The interaction of a compound with its biological target is defined by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy of binding). A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their affinity to the PCP binding site of the NMDA receptor complex. nih.gov This indicates that the tetrahydroisoquinoline scaffold can interact with neurotransmitter receptors.

The affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the binding. For example, the (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed a high affinity with a Ki value of 0.0374 microM. nih.gov Such studies are foundational for understanding the structure-activity relationship (SAR) and optimizing the design of new therapeutic agents. rsc.org

A quantitative framework has been developed to study the in vitro and in vivo receptor binding kinetics of non-peptide corticotropin-releasing factor type-1 (CRF1) receptor antagonists. scispace.com This approach uses non-linear, mixed-effects modeling to estimate the association and dissociation rates of compounds. scispace.com Such methodologies could be applied to this compound to characterize its binding kinetics at various receptors, providing a deeper understanding of its pharmacological action.

Table 2: Receptor Binding Affinity of a Representative Tetrahydroisoquinoline Derivative

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|

Role of Endogenous Tetrahydroisoquinoline Metabolites in Biological Systems

Tetrahydroisoquinolines (THIQs) are not only found in plants and food but are also considered endogenous compounds in the mammalian brain. nih.gov These molecules can be formed through the condensation of aldehydes with endogenous amines like dopamine (B1211576). nih.gov The biological actions of these endogenous THIQs are diverse and depend on their specific chemical structures.

Some endogenous THIQs are potent neurotoxins, while others, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTHIQ), exhibit neuroprotective and neurorestorative properties. nih.gov For example, 1-MeTHIQ has been shown to prevent the neurotoxic effects of MPP+, a compound known to induce parkinsonian-like syndromes. nih.gov This protection is thought to occur through a "shielding effect" on the mitochondrial respiratory chain, specifically at complex I, thereby preventing energetic failure. nih.gov

The presence of endogenous THIQs and their wide range of biological activities suggest that they may play a role in normal physiological processes as well as in the pathology of neurodegenerative diseases. nih.gov Further research is needed to identify the specific endogenous metabolites of this compound and to elucidate their physiological roles.

Elucidation of Antioxidant Mechanisms and Free Radical Scavenging Pathways

Antioxidant activity and the ability to scavenge free radicals are common mechanisms of action for many natural products. The primary methods for evaluating this activity include assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govsapub.orgresearchgate.netresearchgate.net In this assay, an antioxidant compound donates an electron or hydrogen radical to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. sapub.org

The antioxidant capacity of a compound is often attributed to its chemical structure, particularly the presence of functional groups that can readily donate a hydrogen atom, such as phenolic hydroxyl groups. nih.gov Theoretical studies using density functional theory (DFT) have been employed to explore the mechanisms of free radical scavenging by various compounds. mdpi.com These studies can help identify the preferred reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com

Table 3: Common Assays for Evaluating Antioxidant Activity

| Assay | Principle |

|---|---|

| DPPH Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. sapub.orgresearchgate.net |

| ABTS Radical Scavenging Assay | Evaluates the scavenging of the ABTS radical cation. researchgate.net |

| Superoxide (B77818) Scavenging Assay | Determines the ability to quench the superoxide anion radical. researchgate.net |

Computational and Theoretical Chemistry Applications in 7 Methoxy 1,2,3,4 Tetrahydroisoquinoline Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com In the context of 7-MeO-THIQ, docking studies have been instrumental in understanding its interaction with various biological targets.

For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been investigated as ligands for the sigma-2 receptor, a promising target in cancer therapy due to its overexpression in proliferating tumor cells. nih.gov Homology modeling has been employed to build a three-dimensional structure of the human sigma-2 receptor, which is then used for molecular docking studies to understand the binding patterns of these derivatives. nih.gov These studies help in designing ligands with improved affinity and selectivity. nih.gov

Similarly, molecular docking has been utilized to explore the potential of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs as inhibitors of the HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the virus. scispace.com By docking these analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT, researchers can predict their binding affinity and orientation, providing insights for the design of more potent antiviral agents. scispace.com

Furthermore, in the pursuit of new antagonists for the CD44 receptor, a protein implicated in cancer metastasis, computational strategies have been employed. mdpi.comrug.nl Small molecules containing the 1,2,3,4-tetrahydroisoquinoline (THIQ) motif have been identified as frequent binders to a subdomain of CD44. mdpi.com Through computational combinatorial chemistry, large libraries of THQ-containing molecules have been generated and subsequently docked to the receptor to identify promising candidates. mdpi.com

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer a detailed understanding of the structural and electronic properties of 7-MeO-THIQ, which are crucial for its biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov For 1,2,3,4-tetrahydroisoquinoline (THIQ), the parent compound of 7-MeO-THIQ, DFT calculations have been employed to perform conformational searches, yielding a number of possible conformers in its ground (S0) and first excited (S1) states. researchgate.net These calculations have revealed that the global minimum energy structure is highly dependent on the basis sets and computational methods used. researchgate.net The two most stable conformers are twisted, differing in the axial or equatorial position of the NH group, with a very small energy difference between them. researchgate.net

A Potential Energy Surface (PES) provides a comprehensive representation of a molecule's energy as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable isomers (minima on the surface) and the transition states that connect them. For THIQ, computed potential energy surfaces have identified three inequivalent minima in the ground state (S0) and two in the first excited state (S1). researchgate.net This detailed understanding of the conformational landscape is essential for interpreting experimental data and predicting the molecule's behavior in different environments. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.ukscribd.compku.edu.cn For THIQ, FMO calculations coupled with electron density plots have been used to elucidate the changes in electron distribution upon excitation from the ground state to the excited state. researchgate.net This analysis helps in understanding the molecule's electronic transitions and interpreting its UV-Vis absorption spectra. researchgate.net The nucleophilicity of a molecule is often associated with the energy of its HOMO, while its electrophilicity is related to the energy of its LUMO. pku.edu.cn

In Silico Predictions of Pharmacokinetic and Drug-Likeness Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADME profiling. mdpi.comnih.govresearchgate.net These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. sciensage.info

For derivatives of 1-oxo-3,4-dihydroisoquinoline, which share a structural similarity with 7-MeO-THIQ, in silico tools have been used to assess their drug-likeness. nih.gov Parameters such as molecular weight, hydrophilicity, and stability in human liver microsomes and plasma are evaluated to predict their potential as drug candidates. nih.gov These computational assessments can highlight advantages over existing drugs. nih.gov

The general approach involves using various online servers and software to calculate physicochemical properties and predict ADME parameters. These tools can estimate properties like intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. mdpi.com

Advanced Computational Methods (e.g., Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses)

More advanced computational methods provide deeper insights into the bonding and electronic structure of molecules like 7-MeO-THIQ.

Natural Bond Orbital (NBO) analysis is used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edujoaquinbarroso.comnih.gov For monohydrated clusters of THIQ, NBO analysis has been employed to investigate the hydrogen bonding interactions between the THIQ molecule and water. researchgate.netdntb.gov.ua This analysis helps in understanding the role of different atoms as hydrogen bond donors and acceptors and quantifies the strength of these interactions. ijnc.ir

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density of a molecule and characterize the nature of chemical bonds. chemrxiv.org In the study of THIQ monohydrates, QTAIM has been used alongside NBO analysis to further investigate the nature and strength of hydrogen bond interactions. dntb.gov.uaijnc.ir

Interactive Data Table: Computational Methods in 7-MeO-THIQ Research

| Computational Method | Application in 7-MeO-THIQ Research | Key Insights |

| Molecular Docking | Predicting binding modes with biological targets (e.g., sigma-2 receptor, HIV-1 RT, CD44). nih.govscispace.commdpi.com | Understanding ligand-protein interactions, guiding the design of more potent and selective inhibitors. nih.govscispace.com |

| Density Functional Theory (DFT) | Conformational analysis and electronic structure determination of the THIQ scaffold. researchgate.net | Identification of stable conformers and their relative energies. researchgate.net |

| Potential Energy Surface (PES) Mapping | Exploring the conformational landscape of THIQ. researchgate.net | Mapping of energy minima and transition states, providing a detailed picture of conformational isomers. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Analyzing electronic transitions and reactivity. researchgate.net | Understanding UV-Vis spectra and predicting sites of nucleophilic and electrophilic attack. researchgate.net |

| In Silico ADME Prediction | Evaluating pharmacokinetic and drug-likeness profiles. mdpi.comnih.gov | Early identification of compounds with favorable ADME properties, reducing attrition in drug development. sciensage.info |

| Natural Bond Orbital (NBO) Analysis | Investigating intramolecular and intermolecular interactions, particularly hydrogen bonding. researchgate.netdntb.gov.ua | Quantifying the strength and nature of hydrogen bonds. ijnc.ir |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizing chemical bonds based on electron density. dntb.gov.uachemrxiv.org | Providing a detailed analysis of bonding interactions. |

Analytical Research Methodologies for 7 Methoxy 1,2,3,4 Tetrahydroisoquinoline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, enabling its isolation and the determination of its purity. High-performance liquid chromatography, thin-layer chromatography, and gas chromatography-mass spectrometry are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Commercial suppliers of this compound hydrochloride often certify its purity as greater than or equal to 99% using HPLC methods. cdnsciencepub.comjk-sci.com

While specific methods for this compound are often proprietary, a general approach can be inferred from methodologies applied to the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084). sielc.com A typical analysis would employ a reverse-phase (RP) HPLC method. sielc.com

Typical HPLC Parameters for Related Compounds:

| Parameter | Description |

| Column | A reverse-phase column, such as a Newcrom R1, is often suitable. sielc.com |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid (for mass spectrometry compatibility) is commonly used. sielc.com |

| Detection | UV detection is a standard method for chromophoric compounds like this. |

| Application | This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. rsc.org It operates on the principle of differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system). rsc.org

For the closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), a successful separation has been achieved using a solvent system of chloroform-methanol-ammonia in a 20:20:1 ratio, which yielded a retention factor (Rf) of 0.68. researchgate.net Visualization of the chromatographic zones can be accomplished by observing the quenching of fluorescence under UV light at 254 nm, followed by development in iodine vapor or with a ninhydrin (B49086) solution. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Various Ionization Modes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification of this compound.

In the analysis of the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, GC-MS has been effectively utilized. researchgate.net The application of different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary information. researchgate.net CI, being a softer ionization technique, can substantially increase the intensity of the protonated molecular ion peak ([M+H]+), which is invaluable for accurately determining the molecular weight of the compound. researchgate.net

A study on various isoquinoline (B145761) alkaloids suggests that fragmentation patterns are highly dependent on the structure. For instance, compounds with methoxy (B1213986) groups can exhibit characteristic losses of CH3OH or CH4. researchgate.net The electron ionization mass spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline, shows a prominent molecular ion peak. nist.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure of this compound.

Based on data from the analogous 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the following spectral characteristics can be anticipated. researchgate.net

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tetrahydroisoquinoline core and the methoxy group. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, triplet signals are observed around 2.73 and 3.13 ppm, corresponding to the methylene (B1212753) protons at the 4- and 3-positions of the isoquinoline system, respectively. researchgate.net A singlet for the protons of the C1-methylene group is also expected. researchgate.net The methoxy group protons would appear as a sharp singlet, likely around 3.8 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the carbon atoms of the two methoxy groups appear as a quartet around 56 ppm. researchgate.net The spectrum also displays signals for the methylene carbons and the six aromatic carbons in the range of 109-148 ppm. researchgate.net The signals for the quaternary aromatic carbons (C4a and C8a) are observed as singlets. researchgate.net

Anticipated ¹³C NMR Chemical Shifts for this compound (based on related compounds):

| Carbon Atom | Anticipated Chemical Shift (ppm) |

| C1 | ~45-50 |

| C3 | ~40-45 |

| C4 | ~28-32 |

| C4a | ~125-130 |

| C5 | ~125-130 |

| C6 | ~110-115 |

| C7 | ~155-160 |

| C8 | ~110-115 |

| C8a | ~130-135 |

| -OCH₃ | ~55-60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.

For the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the main absorption bands are observed at 2909, 2762, 1612, 1516, 1261, 1221, and 1120 cm⁻¹. researchgate.net The IR spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline, also provides a reference for the fundamental vibrations of the tetrahydroisoquinoline core. nist.gov

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Secondary amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1500-1520 | C=C stretch | Aromatic ring |

| 1230-1270 | C-O stretch | Aryl ether (asymmetric) |

| 1020-1075 | C-O stretch | Aryl ether (symmetric) |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EIMS))

Mass spectrometry is a fundamental analytical technique for the structural elucidation of isoquinoline alkaloids, providing critical information about their molecular weight and fragmentation patterns. For this compound (molecular weight: 163.22 g/mol ), various mass spectrometric methods, particularly those coupled with gas chromatography (GC-MS), are employed.

Electron Ionization Mass Spectrometry (EIMS):

In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The fragmentation behavior of tetrahydroisoquinolines is well-documented. nih.govjsbms.jpnist.gov The analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline (MW 133.19), shows a prominent molecular ion peak at m/z 133 and a base peak at m/z 132, corresponding to the loss of a hydrogen atom ([M-H]⁺) to form a stable iminium cation. nist.govchemicalbook.com

For this compound, the molecular ion peak is expected at m/z 163. The fragmentation pattern is influenced by the tetrahydroisoquinoline core and the methoxy substituent. Key fragmentation pathways for methoxylated isoquinoline alkaloids include the loss of a methyl radical (•CH₃) and the subsequent elimination of a carbon monoxide (CO) molecule. nih.gov

A primary fragmentation event involves the cleavage of the bond beta to the nitrogen atom, which is a characteristic feature of amines. This results in the loss of a hydrogen atom from the C1 position, leading to the formation of a stable dihydroisoquinolinium ion, which would be the base peak at m/z 162. Another significant fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring. Furthermore, the methoxy group directs specific fragmentation, such as the loss of a methyl radical (•CH₃) to yield a fragment at m/z 148 ([M-15]⁺), followed by the loss of CO to produce an ion at m/z 120. nih.gov